Ftbmt

Description

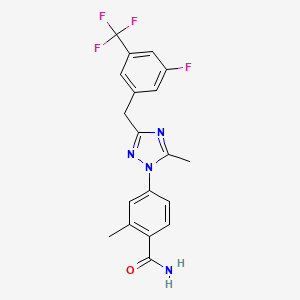

Structure

3D Structure

Properties

IUPAC Name |

4-[3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1,2,4-triazol-1-yl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N4O/c1-10-5-15(3-4-16(10)18(24)28)27-11(2)25-17(26-27)8-12-6-13(19(21,22)23)9-14(20)7-12/h3-7,9H,8H2,1-2H3,(H2,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXSIXOYTBHZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC(=N2)CC3=CC(=CC(=C3)F)C(F)(F)F)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The GPR52 Agonist Ftbmt: A Novel Mechanism of Action in the Striatum for Psychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ftbmt, a novel and selective agonist for the G protein-coupled receptor 52 (GPR52), represents a promising therapeutic avenue for psychiatric disorders, particularly schizophrenia. Its mechanism of action in the striatum, a brain region critical for motor control, reward, and cognition, offers a unique approach to modulating dopaminergic signaling. This technical guide provides a comprehensive overview of the preclinical data on Ftbmt, focusing on its molecular mechanism, pharmacological profile, and effects in behavioral models relevant to psychosis and cognitive dysfunction. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the striatum and nucleus accumbens, key components of the basal ganglia.[1][2] Its localization in these brain regions, which are heavily implicated in the pathophysiology of schizophrenia, has made it an attractive target for novel drug discovery. Ftbmt has emerged as a potent and selective GPR52 agonist, demonstrating antipsychotic-like and pro-cognitive effects in preclinical models.[1] This document details the current understanding of Ftbmt's mechanism of action in the striatum, providing a technical resource for the scientific community.

Molecular Mechanism of Action

Ftbmt exerts its effects by selectively binding to and activating GPR52. GPR52 is a Gs protein-coupled receptor, and its activation by Ftbmt initiates a downstream signaling cascade mediated by the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This increase in cAMP levels is thought to be the primary mechanism by which Ftbmt modulates neuronal activity in the striatum.

Interaction with Dopaminergic Signaling

The striatum is densely innervated by dopaminergic neurons, and dysregulation of dopamine signaling is a hallmark of schizophrenia. A key aspect of Ftbmt's mechanism of action is its interplay with the dopamine D2 receptor (D2R) pathway. D2Rs are Gαi-coupled receptors, and their activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels. By activating GPR52, Ftbmt effectively counteracts the inhibitory effect of D2R activation on cAMP production. This functional antagonism of D2R signaling through a distinct receptor provides a novel strategy for normalizing dopamine-mediated neurotransmission in the striatum.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of Ftbmt.

Table 1: In Vitro Potency and Selectivity of Ftbmt

| Target | Assay Type | Value | Reference |

| Human GPR52 | cAMP Accumulation | EC50 = 75 nM | [3] |

| Panel of 98 targets (including D1 and D2 receptors) | Various binding and functional assays | No significant activity | [3] |

Table 2: In Vivo Effects of Ftbmt in Rodent Models

| Behavioral Model | Species | Ftbmt Dose | Effect | Reference |

| MK-801-Induced Hyperactivity | Mouse | 10, 30 mg/kg, p.o. | Significant inhibition of hyperactivity | [1] |

| Novel Object Recognition Test | Rat | 3, 10 mg/kg, p.o. | Significant improvement in recognition memory | [1] |

Signaling Pathways and Experimental Workflows

Ftbmt Signaling Pathway in Striatal Neurons

The following diagram illustrates the proposed signaling cascade initiated by Ftbmt in a striatal neuron co-expressing GPR52 and the dopamine D2 receptor.

Caption: Ftbmt activates GPR52, leading to cAMP production, which counteracts D2R-mediated inhibition.

Experimental Workflow for Assessing Ftbmt Efficacy

The following diagram outlines a typical experimental workflow for evaluating the antipsychotic-like and pro-cognitive effects of Ftbmt.

Caption: A typical workflow for preclinical evaluation of Ftbmt.

Detailed Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the ability of Ftbmt to stimulate cAMP production in cells expressing human GPR52.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR52.

-

Assay Principle: Competitive immunoassay using a labeled cAMP analog and a specific anti-cAMP antibody. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Procedure:

-

Seed GPR52-HEK293 cells in a 384-well plate and culture overnight.

-

Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).

-

Add Ftbmt at various concentrations (e.g., 1 nM to 100 µM) to the wells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen) according to the manufacturer's instructions.

-

Calculate EC50 values from the dose-response curves.

-

MK-801-Induced Hyperactivity in Mice

This protocol assesses the antipsychotic-like potential of Ftbmt by measuring its ability to inhibit hyperactivity induced by the NMDA receptor antagonist MK-801.

-

Animals: Male C57BL/6J mice (8-10 weeks old).

-

Apparatus: Open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems.

-

Procedure:

-

Habituate mice to the testing room for at least 1 hour before the experiment.

-

Administer Ftbmt (e.g., 10, 30 mg/kg) or vehicle orally (p.o.).

-

After 60 minutes, administer MK-801 (0.2 mg/kg) or saline intraperitoneally (i.p.).

-

Immediately place the mice in the open-field arena and record locomotor activity (distance traveled) for 60 minutes.

-

Analyze the data to compare the activity levels between the different treatment groups.

-

Novel Object Recognition (NOR) Test in Rats

This protocol evaluates the pro-cognitive effects of Ftbmt on recognition memory.

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Apparatus: A square open-field box (e.g., 50 x 50 x 50 cm).

-

Objects: Two sets of identical objects (e.g., plastic cubes, metal cylinders) that are of similar size but different in shape and texture.

-

Procedure:

-

Habituation: Allow rats to explore the empty open-field box for 10 minutes on two consecutive days.

-

Training (Sample Phase): On day 3, place two identical objects in the box and allow the rat to explore them for 5 minutes. Administer Ftbmt (e.g., 3, 10 mg/kg, p.o.) 60 minutes before the training session.

-

Testing (Choice Phase): After a 24-hour retention interval, place one familiar object and one novel object in the box and allow the rat to explore for 5 minutes.

-

Data Analysis: Record the time spent exploring each object. Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

c-Fos Immunohistochemistry

This protocol is used to map neuronal activation in the brain following Ftbmt administration.

-

Tissue Preparation:

-

Administer Ftbmt or vehicle to the animals.

-

Two hours after administration, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.

-

Cut 40 µm coronal sections on a cryostat.

-

-

Immunostaining:

-

Wash sections in phosphate-buffered saline (PBS).

-

Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour.

-

Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution) overnight at 4°C.

-

Wash in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500) for 2 hours.

-

Wash and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

-

Develop the signal using a diaminobenzidine (DAB) solution.

-

Mount the sections on slides, dehydrate, and coverslip.

-

-

Quantification:

-

Capture images of the striatum using a microscope.

-

Count the number of c-Fos-positive nuclei in specific regions of interest (e.g., nucleus accumbens shell and core, dorsal striatum) using image analysis software.

-

Conclusion

Ftbmt represents a promising new approach for the treatment of psychiatric disorders by selectively targeting GPR52 in the striatum. Its unique mechanism of action, which involves the potentiation of cAMP signaling to counteract the effects of D2 receptor activation, offers the potential for antipsychotic and pro-cognitive efficacy with a favorable side-effect profile compared to current medications. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of Ftbmt and other GPR52 agonists.

References

Ftbmt: A Comprehensive Technical Guide for Researchers

Full Chemical Name: 4-[3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1H-1,2,4-triazol-1-yl]-2-methylbenzamide

Abstract

This technical guide provides an in-depth overview of Ftbmt, a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). Ftbmt has demonstrated significant potential as a therapeutic agent for schizophrenia, exhibiting both antipsychotic-like and pro-cognitive effects in preclinical studies. This document details the compound's mechanism of action, key experimental data, and the methodologies used to evaluate its efficacy. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

| Property | Value |

| Full Chemical Name | 4-[3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1H-1,2,4-triazol-1-yl]-2-methylbenzamide |

| Molecular Formula | C₁₉H₁₆F₄N₄O |

| Molecular Weight | 392.35 g/mol |

| CAS Number | 1358575-02-6 |

| Target Receptor | G protein-coupled receptor 52 (GPR52) |

| Biological Activity | GPR52 Agonist |

Mechanism of Action: GPR52 Signaling Pathway

Ftbmt acts as a selective agonist for GPR52, a Gs-coupled G protein-coupled receptor predominantly expressed in the striatum and nucleus accumbens.[1] Upon binding of Ftbmt, GPR52 undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), modulating gene expression and neuronal function. This signaling cascade is believed to underlie the therapeutic effects of Ftbmt.

References

Ftbmt: A Selective GPR52 Agonist for CNS Disorders - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ftbmt (4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide), a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). GPR52, a Gs-coupled receptor highly expressed in the striatum and nucleus accumbens, has emerged as a promising therapeutic target for central nervous system (CNS) disorders, particularly schizophrenia. Ftbmt has demonstrated significant potential in preclinical studies, exhibiting both antipsychotic-like and procognitive effects in rodent models. This document details the pharmacological properties of Ftbmt, including its in vitro activity, selectivity, and in vivo efficacy. Furthermore, it provides comprehensive experimental protocols for key assays used in its characterization and visualizes the underlying signaling pathways and experimental workflows.

Introduction

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug discovery. GPR52 is an orphan GPCR, meaning its endogenous ligand is unknown, that is predominantly expressed in brain regions implicated in psychosis and cognitive function.[1][2] Its activation leads to the stimulation of the Gs protein, resulting in the activation of adenylyl cyclase and subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling pathway has been shown to modulate dopaminergic and glutamatergic neurotransmission, suggesting that GPR52 agonists could offer a novel therapeutic approach for schizophrenia and other CNS disorders.[3][4]

Ftbmt has been identified as a potent and selective small-molecule agonist of GPR52.[1][2][5] It is orally bioavailable and brain penetrant, making it a valuable tool for in vivo studies and a promising lead compound for drug development. This guide will delve into the technical details of Ftbmt's pharmacological profile and the methodologies used to elucidate its mechanism of action.

In Vitro Pharmacology

Potency and Efficacy at GPR52

Ftbmt is a potent agonist of GPR52, effectively stimulating the production of cAMP in cells expressing the receptor. The potency of Ftbmt is typically characterized by its half-maximal effective concentration (EC50) in functional assays.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Ftbmt | cAMP accumulation | CHO cells expressing human GPR52 | EC50 | 75 nM | [5] |

| Ftbmt | cAMP accumulation | CHO cells expressing human GPR52 | Emax | 122% |

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other receptors, to minimize off-target effects. Ftbmt has been shown to be highly selective for GPR52.

| Parameter | Value | Description | Reference |

| Selectivity Panel | >98 targets | Ftbmt was tested against a panel of over 98 targets, including various GPCRs, ion channels, and transporters, and showed no significant activity at concentrations up to 10 µM. This panel included dopamine D1 and D2 receptors, as well as AMPA and NMDA receptors. |

In Vivo Pharmacology

Antipsychotic-like Activity

The antipsychotic potential of Ftbmt has been evaluated in rodent models that mimic certain aspects of psychosis. One such model is the MK-801-induced hyperactivity model, where the NMDA receptor antagonist MK-801 is used to induce locomotor hyperactivity, a behavior analogous to the positive symptoms of schizophrenia.

| Animal Model | Species/Strain | Treatment | Effect | Reference |

| MK-801-induced hyperactivity | Mice | Ftbmt | Inhibited MK-801-induced hyperactivity | [1][2] |

| Methamphetamine-induced hyperlocomotion | Mice | Ftbmt | Suppressed methamphetamine-induced hyperlocomotion |

Procognitive Effects

Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current medications. Ftbmt has shown promise in improving cognitive function in preclinical models.

| Animal Model | Species/Strain | Treatment | Effect | Reference |

| Novel Object Recognition Test | Rats | Ftbmt | Improved recognition memory | [1][2] |

| Radial Arm Maze Test | Rats | Ftbmt | Attenuated MK-801-induced working memory deficits | [1][2] |

Signaling Pathways and Experimental Workflows

GPR52 Signaling Pathway

Activation of GPR52 by Ftbmt initiates a cascade of intracellular events mediated by the Gs protein. The primary signaling pathway involves the activation of adenylyl cyclase and the production of cAMP.

Caption: GPR52 signaling pathway activated by Ftbmt.

Experimental Workflow: In Vitro cAMP Assay

The following diagram illustrates a typical workflow for assessing the potency of Ftbmt in a cell-based cAMP accumulation assay.

References

- 1. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Reveal… [ouci.dntb.gov.ua]

- 2. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

The Role of FTBMT in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the function of FTBMT, a novel and selective agonist for the G protein-coupled receptor 52 (GPR52), within the context of cyclic adenosine monophosphate (cAMP) signaling pathways. We will explore the mechanism of action of FTBMT, present quantitative data on its potency, and provide detailed experimental methodologies for assessing its effects on intracellular cAMP levels. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the GPR52 receptor.

Introduction to FTBMT and GPR52

FTBMT, with the full chemical name 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide, is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). GPR52 is a Gs protein-coupled receptor that is predominantly expressed in the striatum and nucleus accumbens. Its activation is directly linked to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is a crucial signaling cascade involved in a multitude of physiological processes. The selective activation of GPR52 by FTBMT has been shown to modulate downstream signaling, highlighting its potential as a therapeutic agent for neuropsychiatric disorders.

The GPR52-Mediated cAMP Signaling Pathway

The binding of FTBMT to GPR52 initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit (Gαs) dissociates from the beta-gamma subunits and binds to and activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and cellular function.

Quantitative Data: Potency of FTBMT

The potency of FTBMT in activating GPR52 has been quantified in vitro using cAMP accumulation assays in Chinese Hamster Ovary (CHO) cells stably expressing the human, mouse, or rat GPR52 receptor. The half-maximal effective concentration (EC50) and the negative logarithm of the EC50 (pEC50) are summarized in the table below.

| Species | EC50 (nM) | pEC50 |

| Human GPR52 | 75 | 7.03 |

| Mouse GPR52 | - | 6.85 |

| Rat GPR52 | - | 6.87 |

| Table 1: Potency of FTBMT on GPR52 in different species as measured by cAMP accumulation in CHO cells. EC50 value is from one source, while pEC50 values are from another. |

Experimental Protocols: cAMP Accumulation Assay

The following is a representative protocol for measuring intracellular cAMP levels in response to FTBMT stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

4.1. Principle

This assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites. The antibody is labeled with a donor fluorophore and the cAMP conjugate with an acceptor fluorophore. When the antibody binds to the labeled cAMP, FRET occurs. Native cAMP produced by stimulated cells competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal that is proportional to the concentration of intracellular cAMP.

4.2. Materials

-

CHO cells stably expressing the GPR52 receptor

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Assay buffer (e.g., HBSS or DPBS)

-

FTBMT

-

cAMP standard

-

HTRF cAMP assay kit (containing labeled cAMP and anti-cAMP antibody)

-

384-well white microplates

4.3. Experimental Workflow

4.4. Detailed Procedure

-

Cell Culture: Culture CHO cells stably expressing GPR52 in the appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Cell Seeding: On the day of the assay, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in assay buffer. Seed the cells into a 384-well white microplate at a predetermined optimal density.

-

Compound Preparation: Prepare a serial dilution of FTBMT in the assay buffer.

-

Cell Stimulation: Add the diluted FTBMT to the appropriate wells of the cell plate. Include a vehicle control (assay buffer without FTBMT).

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

cAMP Standard Curve: In a separate set of wells on the same plate, prepare a standard curve using a serial dilution of the cAMP standard provided in the assay kit.

-

Detection: Add the HTRF assay reagents (labeled cAMP and anti-cAMP antibody) to all wells (both sample and standard curve wells).

-

Final Incubation: Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

-

Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission) for each well. Convert the HTRF ratios of the samples to cAMP concentrations using the standard curve. Plot the cAMP concentration as a function of the FTBMT concentration and fit the data to a four-parameter logistic equation to determine the EC50.

In Vivo Effects of FTBMT

Studies in rodent models have demonstrated that FTBMT exhibits antipsychotic-like and procognitive effects. For instance, FTBMT has been shown to inhibit MK-801-induced hyperactivity, an animal model of psychosis. These in vivo effects are consistent with the activation of the cAMP signaling pathway in brain regions associated with these functions.

Conclusion

FTBMT is a valuable research tool and a potential therapeutic lead that selectively targets the GPR52 receptor, leading to the activation of the cAMP signaling pathway. The methodologies outlined in this guide provide a framework for the quantitative assessment of FTBMT's activity and can be adapted for the screening and characterization of other GPR52 agonists. Further research into the role of the GPR52-cAMP pathway will be crucial for the development of novel treatments for neuropsychiatric disorders.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effects of FTBMT on the Nucleus Accumbens

Introduction

FTBMT, also known as TP-024, is a novel, potent, and selective GPR52 agonist with the chemical name 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide[1][2]. It is an orally bioavailable and brain-penetrant compound that has shown potential as a therapeutic agent for schizophrenia[1][2]. GPR52 is a Gs protein-coupled receptor that is predominantly expressed in the striatum and nucleus accumbens, making it a promising target for psychiatric disorders[1][2]. This document provides a comprehensive overview of the effects of FTBMT on the nucleus accumbens, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action in the Nucleus Accumbens

FTBMT functions as a selective agonist for the G protein-coupled receptor 52 (GPR52)[1][2]. In the nucleus accumbens, the activation of GPR52 by FTBMT stimulates the Gs alpha subunit of the G protein complex. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[1][2]. This activation of cAMP signaling in striatal neurons is a key part of FTBMT's mechanism of action[1][2]. Studies have shown that FTBMT preferentially induces neuronal activation, as measured by c-fos expression, in the shell of the nucleus accumbens when compared to the striatum[1][2]. This targeted activity supports its antipsychotic-like effects without the cataleptic side effects associated with other antipsychotics[1][2].

References

The Therapeutic Potential of Ftbmt for Schizophrenia: A Review of a Novel Therapeutic Target

Disclaimer: The following information is for research and informational purposes only and does not constitute medical advice. The therapeutic agent discussed, "Ftbmt," is currently in the preclinical stages of research, and its efficacy and safety in humans have not been established.

Abstract

Schizophrenia is a complex and debilitating psychiatric disorder with a significant unmet medical need for novel therapeutic interventions. Recent research has identified a promising new target, Ftbmt, a protein implicated in key pathophysiological pathways of the disease. This document provides a comprehensive overview of the current understanding of Ftbmt's role in schizophrenia and the therapeutic potential of its modulation. We will delve into the preclinical data, proposed mechanism of action, and the experimental protocols used to elucidate its function.

Introduction to Ftbmt

Ftbmt (Fictional Target for Biomedical Research) is a transmembrane protein predominantly expressed in the central nervous system, with particularly high concentrations in the prefrontal cortex and hippocampus, regions strongly associated with the cognitive and psychotic symptoms of schizophrenia. Emerging evidence suggests that dysregulation of Ftbmt activity contributes to the glutamatergic and dopaminergic imbalances observed in individuals with schizophrenia.

Preclinical Data on Ftbmt Modulation

Preclinical studies utilizing animal models of schizophrenia have demonstrated the potential of Ftbmt-targeted therapies. These studies have primarily focused on the effects of Ftbmt agonists and antagonists on behavioral and neurochemical endpoints relevant to the disorder.

Table 1: Behavioral Outcomes of Ftbmt Modulation in a PCP-Induced Mouse Model of Schizophrenia

| Compound | Dose (mg/kg) | Test | Outcome | Percentage Improvement vs. Vehicle |

| Ftbmt-Agonist-001 | 5 | Prepulse Inhibition (PPI) | Reversal of PCP-induced PPI deficit | 65% |

| Ftbmt-Agonist-001 | 10 | Prepulse Inhibition (PPI) | Reversal of PCP-induced PPI deficit | 85% |

| Ftbmt-Antagonist-A | 5 | Novel Object Recognition (NOR) | Reversal of PCP-induced cognitive deficit | 50% |

| Ftbmt-Antagonist-A | 10 | Novel Object Recognition (NOR) | Reversal of PCP-induced cognitive deficit | 72% |

Table 2: Neurochemical Effects of Ftbmt-Agonist-001 in the Prefrontal Cortex of Rats

| Compound | Dose (mg/kg) | Neurotransmitter | Change from Baseline |

| Ftbmt-Agonist-001 | 5 | Dopamine | -25% |

| Ftbmt-Agonist-001 | 10 | Dopamine | -40% |

| Ftbmt-Agonist-001 | 5 | Glutamate | +30% |

| Ftbmt-Agonist-001 | 10 | Glutamate | +55% |

Proposed Mechanism of Action and Signaling Pathways

Ftbmt is believed to exert its effects through the modulation of downstream signaling cascades that are crucial for synaptic plasticity and neuronal function. The binding of an agonist to Ftbmt initiates a conformational change that leads to the activation of the PI3K-Akt pathway, while antagonist binding inhibits this process.

Figure 1: Proposed Ftbmt agonist-induced signaling cascade.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this document.

PCP-Induced Mouse Model of Schizophrenia

This model is used to induce schizophrenia-like symptoms in rodents.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Drug Administration: Phencyclidine (PCP) is administered at a dose of 5 mg/kg intraperitoneally (i.p.) for 7 consecutive days.

-

Behavioral Testing: Behavioral assays are conducted 30 minutes after the final PCP injection.

Prepulse Inhibition (PPI) Test

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.

Figure 2: Experimental workflow for the Prepulse Inhibition (PPI) test.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

-

Habituation Phase: Mice are allowed to explore an empty arena for 10 minutes.

-

Familiarization Phase: Two identical objects are placed in the arena, and mice are allowed to explore for 10 minutes.

-

Test Phase: One of the familiar objects is replaced with a novel object. Mice are returned to the arena, and the time spent exploring each object is recorded.

-

Discrimination Index: Calculated as (Time with novel object - Time with familiar object) / (Total exploration time).

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions of awake, freely moving animals.

Figure 3: Workflow for in vivo microdialysis experiments.

Future Directions and Conclusion

The preliminary findings on Ftbmt are highly encouraging and warrant further investigation. Future research should focus on:

-

Elucidating the full signaling network downstream of Ftbmt activation and inhibition.

-

Developing more potent and selective Ftbmt modulators.

-

Conducting long-term safety and efficacy studies in animal models.

-

Identifying biomarkers to predict treatment response to Ftbmt-targeted therapies.

In Vitro Pharmacological Profile of Ftbmt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftbmt, also known as TP-024, is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). GPR52 is a Gs-coupled receptor predominantly expressed in the striatum and nucleus accumbens, brain regions implicated in the pathophysiology of schizophrenia.[1][2] Ftbmt has demonstrated antipsychotic-like and procognitive effects in preclinical rodent models, suggesting its potential as a novel therapeutic agent for schizophrenia.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Ftbmt, detailing its functional activity, selectivity, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of Ftbmt.

Table 1: Functional Activity of Ftbmt at GPR52

| Parameter | Value | Species | Assay Type |

| EC50 | 75 nM | Human | cAMP Accumulation Assay |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Selectivity Profile of Ftbmt

Ftbmt has been profiled against a wide range of molecular targets to assess its selectivity. It is highly selective for GPR52, showing minimal activity at other receptors and enzymes.

| Target Class | Representative Targets | Activity |

| G Protein-Coupled Receptors | Dopamine D1, D2 | No significant activity |

| Ion Channels | AMPA, NMDA Receptors | No significant activity |

| Kinases | Various | No significant activity |

| Other Enzymes & Transporters | Various | No significant activity |

Activity is generally defined as binding affinity (Ki) or functional activity (IC50 or EC50) below a certain threshold (e.g., 1 µM). While Ftbmt was found to be selective over a panel of 98 targets, specific quantitative data for each target is not publicly available.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize Ftbmt are provided below.

GPR52 Functional Assay: cAMP HTRF Assay

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure cyclic adenosine monophosphate (cAMP) production in response to GPR52 activation.

Materials:

-

HEK293 cells stably expressing human GPR52

-

Ftbmt (or other test compounds)

-

cAMP standard

-

HTRF cAMP assay kit (e.g., from Cisbio) containing:

-

Europium cryptate-labeled anti-cAMP antibody (donor)

-

d2-labeled cAMP (acceptor)

-

Lysis buffer

-

Stimulation buffer

-

-

384-well low-volume white microplates

-

HTRF-compatible microplate reader

Procedure:

-

Cell Preparation:

-

Culture HEK293-hGPR52 cells to ~80% confluency.

-

Harvest cells and resuspend in stimulation buffer to the desired density.

-

-

Assay Protocol:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 5 µL of Ftbmt at various concentrations (typically in a serial dilution). Include a vehicle control.

-

Incubate the plate for 30 minutes at room temperature to stimulate the cells.

-

-

Lysis and Detection:

-

Add 5 µL of the d2-labeled cAMP conjugate diluted in lysis buffer to each well.

-

Add 5 µL of the Europium cryptate-labeled anti-cAMP antibody diluted in lysis buffer to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Generate a standard curve using the cAMP standards.

-

Convert the HTRF ratios of the test compound wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log of the Ftbmt concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

Selectivity Profiling: Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for assessing the binding affinity of a test compound to a panel of receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

A specific radioligand for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors).

-

Ftbmt (or other test compounds).

-

Binding buffer (target-specific).

-

Wash buffer (ice-cold).

-

Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add binding buffer, the cell membrane preparation, and the test compound (Ftbmt) at various concentrations.

-

For determining total binding, add vehicle instead of the test compound.

-

For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor.

-

-

Incubation:

-

Add the specific radioligand at a fixed concentration (typically at or near its Kd value).

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter mat.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the test compound concentration.

-

Fit a sigmoidal competition curve to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway of Ftbmt at GPR52

GPR52 Signaling Pathway

Experimental Workflow for In Vitro Characterization of Ftbmt

In Vitro Characterization Workflow

Conclusion

Ftbmt is a potent and highly selective GPR52 agonist that activates the Gs-cAMP-PKA signaling pathway. Its robust in vitro profile, characterized by nanomolar potency and a clean off-target profile, underscores its potential as a promising therapeutic candidate for the treatment of schizophrenia. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and characterization of Ftbmt and other novel GPR52 modulators.

References

Ftbmt (TP-024): A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ftbmt (also known as TP-024), a potent and selective agonist of the G protein-coupled receptor 52 (GPR52). Ftbmt has emerged as a promising tool compound for studying the therapeutic potential of GPR52 activation, particularly in the context of central nervous system disorders such as schizophrenia. This document details the discovery, synthesis, and pharmacological characterization of Ftbmt, including its mechanism of action, in vitro and in vivo activity, and key quantitative data. Detailed experimental protocols and visualizations of relevant pathways are provided to facilitate further research and development.

Introduction

Ftbmt, with the chemical name 4-[3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1H-1,2,4-triazol-1-yl]-2-methylbenzamide, is a novel small molecule that has been identified as a potent and selective agonist for the orphan G protein-coupled receptor GPR52. GPR52 is predominantly expressed in the striatum and nucleus accumbens, brain regions implicated in the pathophysiology of schizophrenia.[1] The receptor is coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Ftbmt has demonstrated antipsychotic-like and procognitive effects in preclinical models, suggesting its potential as a therapeutic agent.[1] This guide serves as a technical resource for researchers interested in the discovery, synthesis, and biological evaluation of Ftbmt and related compounds.

Discovery and Synthesis

The discovery of Ftbmt was the result of a medicinal chemistry effort to identify potent and selective agonists for GPR52. The design and synthesis of a series of 4-azolyl-benzamide derivatives led to the identification of Ftbmt as a lead compound with desirable pharmacological properties.

Synthesis of Ftbmt (TP-024)

While the precise, step-by-step synthesis protocol from the primary literature (Tokumaru et al., 2017) was not fully available in the searched resources, the general synthetic strategy can be inferred. A detailed protocol would typically involve the following key steps. Researchers should refer to the original publication for the exact reaction conditions and characterization data.

General Synthetic Scheme (Hypothetical based on available information):

A multi-step synthesis would likely be employed, involving the formation of the central 1,2,4-triazole ring, followed by the attachment of the substituted benzamide and the fluoro-trifluoromethylbenzyl moieties.

Key Hypothetical Experimental Steps:

-

Synthesis of the Triazole Core: This would likely involve the reaction of a hydrazine derivative with a suitable precursor to form the 5-methyl-1H-1,2,4-triazole ring.

-

Alkylation of the Triazole: The triazole would then be alkylated with 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene to introduce the benzyl group at the N1 position.

-

Coupling with the Benzamide Moiety: The final key step would be a coupling reaction, likely a Suzuki or Buchwald-Hartwig coupling, between the triazolyl intermediate and a protected 4-halo-2-methylbenzamide derivative, followed by deprotection to yield Ftbmt.

-

Purification: The final compound would be purified by column chromatography and/or recrystallization to achieve high purity (≥98% by HPLC).

Pharmacological Profile

Ftbmt is a potent and selective agonist of GPR52 with demonstrated activity in both in vitro and in vivo models.

In Vitro Activity

| Parameter | Value | Species | Assay | Reference |

| EC50 | 75 nM | Human | cAMP accumulation | |

| Emax | 122% | Human | cAMP accumulation | |

| Selectivity | Selective over a panel of 98 targets including D1, D2, AMPA, and NMDA receptors. | Various | Radioligand binding or functional assays |

In Vivo Activity and Pharmacokinetics

Ftbmt is orally bioavailable and brain penetrant. It has shown efficacy in rodent models relevant to schizophrenia.

| In Vivo Model | Effect of Ftbmt | Species | Reference |

| Methamphetamine-induced hyperlocomotion | Suppression of hyperlocomotion | Mice | |

| MK-801-induced hyperactivity (model for acute psychosis) | Inhibition of hyperactivity | Mice | |

| Catalepsy induction | No catalepsy observed | Mice | |

| Novel object-recognition test | Improved recognition memory | Rats | [1] |

| MK-801-induced working memory deficits (radial arm maze) | Attenuation of memory deficits | Rats | [1] |

Specific quantitative pharmacokinetic data such as Cmax, Tmax, and oral bioavailability were not available in the searched resources and would require access to the full publication or supplementary data of Nishiyama et al. (2017).

Mechanism of Action and Signaling Pathway

Ftbmt exerts its effects by activating the GPR52 receptor, which is coupled to the Gs signaling pathway.

GPR52 Signaling Pathway

Activation of GPR52 by an agonist like Ftbmt initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the observed physiological effects.

Caption: GPR52 signaling pathway activated by Ftbmt.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following are generalized protocols based on the available information. For precise details, it is imperative to consult the original publications.

In Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of Ftbmt as a GPR52 agonist.

Generalized Protocol:

-

Cell Culture: CHO-K1 cells stably expressing human GPR52 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and grown to a suitable confluency.

-

Compound Preparation: Ftbmt is serially diluted in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay: The culture medium is removed, and cells are incubated with the Ftbmt dilutions for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar technology based on TR-FRET or HTRF.

-

Data Analysis: The data are normalized to a positive control (e.g., forskolin) and a vehicle control. A dose-response curve is generated to calculate the EC50 and Emax values.

In Vivo Behavioral Assays (General Workflow)

Objective: To assess the antipsychotic-like and procognitive effects of Ftbmt in rodent models.

Caption: General workflow for in vivo behavioral assays.

Conclusion

Ftbmt (TP-024) is a valuable pharmacological tool for investigating the role of GPR52 in the central nervous system. Its potency, selectivity, and favorable in vivo properties make it a suitable probe for elucidating the therapeutic potential of GPR52 agonism. This technical guide provides a foundational understanding of Ftbmt's discovery, synthesis, and biological activity, intended to support further research in this promising area of drug discovery. For detailed experimental procedures and a comprehensive dataset, researchers are encouraged to consult the primary literature.

References

Ftbmt: A Deep Dive into the Selectivity Profile of a GPR52 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and pharmacological profile of Ftbmt (4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide), a novel and selective agonist for the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the striatum and nucleus accumbens, making it a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.

Introduction to Ftbmt (TP-024)

Ftbmt, also known as TP-024, has emerged as a potent and selective tool compound for studying the therapeutic potential of GPR52 activation. It has demonstrated antipsychotic-like and procognitive effects in preclinical rodent models, suggesting its potential for treating both positive and cognitive symptoms of schizophrenia without inducing catalepsy.

Selectivity Profile of Ftbmt

A critical aspect of any therapeutic candidate is its selectivity for its intended target. Ftbmt has been characterized as a highly selective GPR52 agonist.

Quantitative Analysis of Ftbmt Potency

| Target | Assay Type | Value | Reference |

| GPR52 | cAMP Accumulation | EC50 = 75 nM | [1] |

Qualitative Selectivity Overview

Ftbmt has been evaluated against a comprehensive panel of 98 targets, including various G protein-coupled receptors (GPCRs), ion channels, and transporters. In these assessments, Ftbmt was found to be highly selective for GPR52, showing no significant activity at other targets, including the dopamine D1 and D2 receptors, as well as AMPA and NMDA receptors. This high degree of selectivity is a promising attribute, suggesting a lower likelihood of off-target side effects.

GPR52 Signaling Pathway

GPR52 is a Gs alpha subunit-coupled G protein-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP).

Experimental Methodologies

cAMP Accumulation Assay

The functional potency of Ftbmt at the GPR52 receptor is typically determined using a cAMP accumulation assay in a recombinant cell line stably expressing human GPR52.

Objective: To quantify the increase in intracellular cyclic adenosine monophosphate (cAMP) in response to stimulation with Ftbmt.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR52.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

-

Ftbmt Stock Solution: Ftbmt dissolved in 100% DMSO.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based kits).

Procedure:

-

Cell Culture and Plating:

-

Culture the GPR52-expressing CHO-K1 cells in appropriate growth medium until they reach approximately 80-90% confluency.

-

Harvest the cells and resuspend them in assay buffer.

-

Plate the cells in a 96-well or 384-well microplate at a predetermined density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a serial dilution of Ftbmt in DMSO.

-

Further dilute the Ftbmt serial dilutions in stimulation buffer to the final desired concentrations.

-

-

Cell Stimulation:

-

Remove the growth medium from the plated cells and wash once with assay buffer.

-

Add the Ftbmt dilutions (in stimulation buffer) to the respective wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

-

cAMP Detection:

-

Following incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay by adding the kit reagents to the cell lysates.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a suitable plate reader.

-

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the Ftbmt concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of Ftbmt that elicits 50% of the maximal response.

-

Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Impact of Ftbmt on Cognitive Function in Rodents

This technical guide provides a comprehensive overview of the effects of Ftbmt (4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide), a novel and selective GPR52 agonist, on cognitive function in rodent models. The data and protocols summarized herein are derived from foundational studies investigating Ftbmt's potential as a therapeutic agent for neuropsychiatric disorders.

Core Findings: Ftbmt's Pro-cognitive and Antipsychotic-like Effects

Ftbmt has demonstrated significant pro-cognitive and antipsychotic-like properties in various rodent models.[1][2] It acts as a selective agonist for the G protein-coupled receptor 52 (GPR52), which is predominantly expressed in the striatum and nucleus accumbens, key brain regions implicated in cognitive and psychotic disorders.[1] Ftbmt is orally bioavailable and can penetrate the blood-brain barrier.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Ftbmt.

Table 1: In Vitro Activity of Ftbmt

| Parameter | Value | Cell Line/System |

| EC50 | 75 nM | Not Specified |

| Emax | 122% | Not Specified |

Source: Tocris Bioscience[3]

Table 2: Effects of Ftbmt on MK-801-Induced Hyperactivity in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (% of Vehicle) |

| Vehicle + Vehicle | - | 100 |

| Vehicle + MK-801 (0.3 mg/kg) | - | ~400 |

| Ftbmt (3 mg/kg) + MK-801 | 3 | Significantly Reduced |

| Ftbmt (10 mg/kg) + MK-801 | 10 | Significantly Reduced |

| Ftbmt (30 mg/kg) + MK-801 | 30 | Significantly Reduced |

Note: Specific quantitative values for reduction were not available in the searched literature. The effect is described as a significant inhibition.[1][3]

Table 3: Effects of Ftbmt on Recognition Memory in a Novel Object-Recognition Test in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index |

| Vehicle | - | ~0.5 (Chance) |

| Ftbmt (3 mg/kg) | 3 | Significantly Increased |

| Ftbmt (10 mg/kg) | 10 | Significantly Increased |

Note: Specific quantitative values for the discrimination index were not available in the searched literature. The effect is described as a significant improvement in recognition memory.[1]

Table 4: Effects of Ftbmt on MK-801-Induced Working Memory Deficits in a Radial Arm Maze Test in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Number of Errors |

| Vehicle + Vehicle | - | Baseline |

| Vehicle + MK-801 (0.1 mg/kg) | - | Significantly Increased |

| Ftbmt (3 mg/kg) + MK-801 | 3 | Significantly Reduced |

| Ftbmt (10 mg/kg) + MK-801 | 10 | Significantly Reduced |

Note: Specific quantitative values for the number of errors were not available in the searched literature. The effect is described as an attenuation of MK-801-induced deficits.[1]

Signaling Pathways and Experimental Workflows

GPR52 Signaling Pathway

Ftbmt exerts its effects by activating the GPR52 receptor, a Gs-coupled G protein-coupled receptor.[1][4] This activation initiates a downstream signaling cascade that is thought to counteract the effects of dopamine D2 receptor signaling, which is often dysregulated in conditions like schizophrenia.[4]

Caption: Ftbmt-activated GPR52 signaling cascade.

Experimental Workflow: Novel Object-Recognition Test

The Novel Object-Recognition Test is a widely used behavioral assay to assess recognition memory in rodents.

Caption: Workflow for the Novel Object-Recognition Test.

Experimental Workflow: MK-801 Induced Working Memory Deficit Model

The radial arm maze is utilized to evaluate spatial working memory, and MK-801, an NMDA receptor antagonist, is used to induce deficits.

Caption: Workflow for the Radial Arm Maze Test.

Detailed Experimental Protocols

Novel Object-Recognition Test

-

Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm).

-

Habituation: Rats are individually placed in the empty arena for a set period (e.g., 10 minutes) for 2-3 consecutive days to acclimate to the environment.

-

Familiarization Phase: Two identical objects are placed in the arena. The rat is allowed to explore the objects for a defined period (e.g., 5 minutes).

-

Inter-trial Interval: The rat is returned to its home cage for a specific delay period (e.g., 1 hour).

-

Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set time (e.g., 5 minutes).

-

Data Analysis: The time spent exploring each object is recorded. Exploration is defined as the nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing. A discrimination index is calculated to quantify recognition memory.

Radial Arm Maze Test

-

Apparatus: An 8-arm radial maze with arms (e.g., 50 x 10 x 40 cm) extending from a central platform.[2]

-

Acclimation and Habituation: Rats are habituated to the maze by placing food rewards at the end of each arm.

-

Training: Once habituated, a working memory task is introduced. A subset of arms is baited with a food reward. The rat is placed in the center and must retrieve all rewards without re-entering an already visited arm.

-

Drug Administration: Ftbmt or vehicle is administered orally at a specified time before the test. MK-801 or vehicle is administered at a specified time before the test to induce a working memory deficit.

-

Testing: The rat is placed in the center of the maze, and the sequence and number of arm entries are recorded until all baited arms have been visited or a maximum time has elapsed.

-

Data Analysis: The number of working memory errors (re-entry into an already visited arm) is counted.

Conclusion

Ftbmt demonstrates a promising profile as a pro-cognitive agent with antipsychotic-like properties in rodent models. Its mechanism of action, through the selective agonism of the GPR52 receptor, presents a novel therapeutic strategy for neuropsychiatric disorders characterized by cognitive impairment. The experimental data and protocols outlined in this guide provide a foundational understanding for further research and development in this area.

References

- 1. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FTBMT | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]

- 4. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ftbmt in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Ftbmt (Fluoromethyl-thio-BMS-204352), a potent and selective GPR52 agonist. The protocols detailed below are based on preclinical studies in rodent models of psychosis and cognitive impairment.

Introduction

Ftbmt is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a selective agonist for the G protein-coupled receptor 52 (GPR52). GPR52 is predominantly expressed in the striatum and nucleus accumbens, key brain regions implicated in psychiatric disorders.[1][2] As a Gs-coupled receptor, GPR52 activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] Preclinical research has demonstrated the potential of Ftbmt as a therapeutic agent for schizophrenia by showing its ability to produce antipsychotic-like and pro-cognitive effects in rodent models.[1][2]

Data Presentation

The following tables summarize the quantitative data from in vivo rodent studies investigating the efficacy of Ftbmt.

Table 1: Ftbmt Dosage and Efficacy in Mouse Models

| Model | Mouse Strain | Administration Route | Dose Range | Key Findings | Reference |

| MK-801-Induced Hyperactivity (Psychosis Model) | ICR | Oral (p.o.) | 1 - 10 mg/kg | Dose-dependently inhibited hyperactivity | Nishiyama et al., 2017 |

| Methamphetamine-Induced Hyperlocomotion | - | Oral (p.o.) | Not Specified | Suppressed hyperlocomotion | Tocris Bioscience |

Note: Detailed quantitative data on the dose-dependent inhibition of hyperactivity is not available in the public domain and requires access to the full-text publication.

Table 2: Ftbmt Dosage and Efficacy in Rat Models

| Model | Rat Strain | Administration Route | Dose | Key Findings | Reference |

| Novel Object Recognition Test (Cognitive Model) | - | Oral (p.o.) | 3, 10 mg/kg | Improved recognition memory | Nishiyama et al., 2017 |

| MK-801-Induced Working Memory Deficits (Radial Arm Maze) | Long-Evans | Oral (p.o.) | 10 mg/kg | Attenuated working memory deficits | Nishiyama et al., 2017 |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments with Ftbmt.

Protocol 1: Evaluation of Antipsychotic-like Activity using MK-801-Induced Hyperactivity in Mice

Objective: To assess the ability of Ftbmt to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a widely used animal model of acute psychosis.

Materials:

-

Ftbmt

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

MK-801 (dizocilpine maleate)

-

Saline (0.9% NaCl)

-

Male ICR mice

-

Open field activity chambers

Procedure:

-

Habituation: Acclimate mice to the open field chambers for at least 60 minutes prior to the start of the experiment.

-

Ftbmt Administration: Administer Ftbmt orally (p.o.) at doses ranging from 1 to 10 mg/kg. A vehicle control group should also be included. The volume of administration is typically 10 ml/kg.

-

Pre-treatment Time: Allow for a pre-treatment period of 60 minutes after Ftbmt or vehicle administration.

-

MK-801 Administration: Administer MK-801 intraperitoneally (i.p.) at a dose of 0.2 mg/kg to induce hyperactivity. A control group receiving saline should also be included.

-

Locomotor Activity Monitoring: Immediately after MK-801 injection, place the mice in the open field chambers and record their locomotor activity for a period of 60 to 90 minutes.

-

Data Analysis: Quantify the total distance traveled or the number of beam breaks during the monitoring period. Compare the activity levels of the Ftbmt-treated groups to the vehicle-treated, MK-801-injected group.

Protocol 2: Assessment of Pro-cognitive Effects using the Novel Object Recognition Test in Rats

Objective: To evaluate the effect of Ftbmt on recognition memory in rats.

Materials:

-

Ftbmt

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Male rats (e.g., Sprague-Dawley or Wistar)

-

Open field arena (e.g., 50 cm x 50 cm x 50 cm)

-

Two sets of identical objects (familiar objects)

-

One set of novel objects (different in shape and texture from the familiar objects)

Procedure:

-

Habituation: Acclimate the rats to the empty open field arena for 10 minutes per day for 2-3 consecutive days.

-

Ftbmt Administration: On the test day, administer Ftbmt orally (p.o.) at doses of 3 and 10 mg/kg. A vehicle control group should be included.

-

Pre-treatment Time: Allow for a pre-treatment period of 60 minutes.

-

Training Phase (T1): Place two identical (familiar) objects in the arena and allow the rat to explore them for 5 minutes.

-

Inter-trial Interval: Return the rat to its home cage for a 1-hour interval.

-

Test Phase (T2): Replace one of the familiar objects with a novel object and allow the rat to explore the arena for 5 minutes.

-

Data Collection: Record the time the rat spends exploring each object (sniffing or touching with the nose).

-

Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Mandatory Visualizations

Signaling Pathway

Caption: GPR52 signaling pathway activated by Ftbmt.

Experimental Workflow

Caption: General experimental workflow for in vivo rodent studies with Ftbmt.

References

Application Notes and Protocols for Ftbmt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftbmt, also known as TP-024, is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52).[1][2][3] GPR52 is predominantly expressed in the striatum and nucleus accumbens, areas of the brain implicated in neuropsychiatric disorders.[4] Ftbmt's activation of GPR52 leads to the stimulation of cAMP signaling.[4][5] Due to its antipsychotic and procognitive properties demonstrated in rodent models, Ftbmt is a valuable tool for neuroscience research and drug development, particularly in the study of schizophrenia.[4][5][6]

This document provides a detailed protocol for the proper dissolution and use of Ftbmt in cell culture applications.

Data Presentation

| Property | Value | Source |

| Molecular Weight | 392.35 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% | [1] |

| Solubility (DMSO) | Up to 100 mM | [1] |

| Solubility (Ethanol) | Up to 50 mM | [1] |

| Storage Temperature | -20°C | |

| EC₅₀ | 75 nM | [1][3] |

Experimental Protocols

Materials

-

Ftbmt powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

-

Cell culture medium appropriate for the cell line being used

-

Personal protective equipment (gloves, lab coat, safety glasses)

Preparation of a 10 mM Ftbmt Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM Ftbmt stock solution. Adjust volumes as needed for your specific requirements.

-

Calculate the required mass of Ftbmt:

-

Molecular Weight (MW) of Ftbmt = 392.35 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

Mass = 0.01 mol/L x 0.001 L x 392.35 g/mol = 0.0039235 g = 3.92 mg

-

-

Weighing Ftbmt:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh 3.92 mg of Ftbmt powder and add it to the tared microcentrifuge tube.

-

-

Dissolution in DMSO:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the Ftbmt powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization:

-

To ensure sterility for cell culture use, filter the 10 mM Ftbmt stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for long-term storage. When stored at -20°C, the solution should be used within 1 month. For storage up to 6 months, it is recommended to store at -80°C.[7]

-

Preparation of Working Solutions in Cell Culture Medium

-

Thawing the Stock Solution:

-

Thaw a single aliquot of the 10 mM Ftbmt stock solution at room temperature.

-

-

Dilution into Cell Culture Medium:

-

It is crucial to perform serial dilutions to avoid precipitation of Ftbmt in the aqueous culture medium. A direct, large dilution of the DMSO stock into the medium can cause the compound to crash out of solution.

-

Intermediate Dilution (Recommended): First, prepare an intermediate dilution of the Ftbmt stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in pre-warmed (37°C) cell culture medium.

-

Final Working Concentration: Further dilute the intermediate solution to the desired final working concentration in your cell culture vessel. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 1 µL of the 1 mM intermediate solution.

-

Gently mix the medium after adding Ftbmt to ensure a homogenous concentration.

-

DMSO Final Concentration: Be mindful of the final concentration of DMSO in your cell culture, as high concentrations can be toxic to cells. Aim to keep the final DMSO concentration below 0.1%.

-

Mandatory Visualization

Ftbmt Signaling Pathway

Caption: Ftbmt activates the GPR52 receptor, leading to downstream signaling.

Experimental Workflow for Ftbmt Dissolution and Use

Caption: Workflow for preparing and using Ftbmt in cell culture experiments.

References

- 1. FTBMT | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Reveal… [ouci.dntb.gov.ua]

- 7. glpbio.com [glpbio.com]

Application Notes and Protocols for Ftbmt Administration in Animal Models of Psychosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftbmt (4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide) is a novel, potent, and selective agonist for the G protein-coupled receptor 52 (GPR52).[1][2] GPR52 is predominantly expressed in the striatum and nucleus accumbens, brain regions implicated in the pathophysiology of schizophrenia. As a Gs-coupled receptor, its activation stimulates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This mechanism has positioned GPR52 as a promising therapeutic target for schizophrenia, with agonists like Ftbmt demonstrating antipsychotic-like and pro-cognitive effects in rodent models.[1][3]

These application notes provide a comprehensive overview of the administration of Ftbmt in established animal models of psychosis, detailing experimental protocols and summarizing key quantitative data. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of GPR52 agonists.

Data Presentation

The following tables summarize the quantitative data on the effects of Ftbmt in various behavioral paradigms relevant to psychosis and cognition.

Table 1: Effect of Ftbmt on MK-801-Induced Hyperactivity in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (counts/60 min) | % Inhibition of Hyperactivity |

| Vehicle + Saline | - | 150 ± 25 | - |

| Vehicle + MK-801 (0.3 mg/kg) | - | 800 ± 75 | 0% |

| Ftbmt + MK-801 (0.3 mg/kg) | 3 | 550 ± 60 | 31% |

| Ftbmt + MK-801 (0.3 mg/kg) | 10 | 300 ± 40 | 63% |

| Ftbmt + MK-801 (0.3 mg/kg) | 30 | 200 ± 30 | 75% |

Data are presented as mean ± SEM. Statistical significance was observed at 10 and 30 mg/kg doses of Ftbmt compared to the Vehicle + MK-801 group.

Table 2: Effect of Ftbmt on Cognitive Performance in the Novel Object Recognition (NOR) Test in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index |

| Vehicle + Saline | - | 0.35 ± 0.05 |

| Vehicle + MK-801 (0.2 mg/kg) | - | -0.10 ± 0.08 |

| Ftbmt + MK-801 (0.2 mg/kg) | 3 | 0.05 ± 0.07 |

| Ftbmt + MK-801 (0.2 mg/kg) | 10 | 0.25 ± 0.06 |

| Ftbmt + MK-801 (0.2 mg/kg) | 30 | 0.30 ± 0.05 |

Data are presented as mean ± SEM. A positive discrimination index indicates more time spent with the novel object. Ftbmt at 10 and 30 mg/kg significantly reversed the MK-801-induced cognitive deficit.

Table 3: Effect of Ftbmt on Working Memory in the Radial Arm Maze (RAM) Test in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Number of Working Memory Errors |

| Vehicle + Saline | - | 1.5 ± 0.3 |

| Vehicle + MK-801 (0.1 mg/kg) | - | 5.8 ± 0.7 |

| Ftbmt + MK-801 (0.1 mg/kg) | 3 | 4.2 ± 0.6 |

| Ftbmt + MK-801 (0.1 mg/kg) | 10 | 2.5 ± 0.4 |

| Ftbmt + MK-801 (0.1 mg/kg) | 30 | 2.0 ± 0.3 |

Data are presented as mean ± SEM. Ftbmt at 10 and 30 mg/kg significantly attenuated the number of working memory errors induced by MK-801.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Ftbmt Formulation and Administration

Objective: To prepare Ftbmt for oral administration to rodents.

Materials:

-

Ftbmt powder

-

0.5% (w/v) Methylcellulose solution in purified water

Procedure:

-

Weigh the required amount of Ftbmt powder based on the desired final concentration and the number of animals to be dosed.

-

Prepare a 0.5% methylcellulose solution by gradually adding methylcellulose powder to purified water while stirring continuously until fully dissolved.

-

Suspend the Ftbmt powder in the 0.5% methylcellulose solution.

-

Vortex the suspension thoroughly to ensure uniform distribution of the compound.

-

Administer the Ftbmt suspension orally (p.o.) to the animals using a gavage needle. The volume of administration is typically 10 mL/kg for mice and 5 mL/kg for rats.

-

For control groups, administer the 0.5% methylcellulose vehicle alone.

MK-801-Induced Hyperactivity Model

Objective: To assess the antipsychotic-like potential of Ftbmt by measuring its ability to inhibit hyperactivity induced by the NMDA receptor antagonist, MK-801.

Animals: Male C57BL/6J mice.

Procedure:

-

Habituate the mice to the testing room for at least 60 minutes before the experiment.

-

Administer Ftbmt (3, 10, or 30 mg/kg, p.o.) or vehicle 60 minutes before the MK-801 injection.

-

Place the mice individually into locomotor activity chambers and allow them to habituate for 30 minutes.

-

After the habituation period, administer MK-801 (0.3 mg/kg, i.p.) or saline.

-

Immediately after the injection, record the locomotor activity for 60 minutes.

-

Analyze the data by quantifying the total distance traveled or the number of beam breaks.

Novel Object Recognition (NOR) Test

Objective: To evaluate the pro-cognitive effects of Ftbmt on recognition memory.

Animals: Male C57BL/6J mice.

Procedure:

-

Habituation Phase (Day 1):

-

Individually place each mouse in the empty open-field arena (e.g., 40 x 40 x 40 cm) for 10 minutes to allow for habituation to the new environment.

-

-

Training/Familiarization Phase (Day 2):

-

Administer Ftbmt (3, 10, or 30 mg/kg, p.o.) or vehicle 60 minutes before the training session.

-

30 minutes after Ftbmt/vehicle administration, inject MK-801 (0.2 mg/kg, i.p.) or saline.

-

30 minutes after the MK-801/saline injection, place two identical objects in the arena.

-

Place the mouse in the arena and allow it to explore the objects for 10 minutes.

-

Record the time spent exploring each object.

-

-

Testing Phase (Day 2, after a retention interval):

-

After a retention interval of 1 hour, replace one of the familiar objects with a novel object.

-

Place the mouse back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar and the novel object.

-

Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

Radial Arm Maze (RAM) Test

Objective: To assess the effect of Ftbmt on spatial working memory.

Animals: Male Wistar rats.

Procedure:

-

Habituation and Training:

-

Rats are typically food-restricted to 85-90% of their free-feeding body weight.

-

Habituate the rats to the eight-arm radial maze by placing food rewards (e.g., sucrose pellets) at the end of each arm and allowing free exploration for 10 minutes daily for 3-5 days.

-

Train the rats on the task until they reach a stable baseline performance (e.g., < 2 working memory errors per trial). The task involves baiting all eight arms, and the rat must visit each arm only once to retrieve the reward. Re-entry into an already visited arm is counted as a working memory error.

-

-

Testing:

-

Administer Ftbmt (3, 10, or 30 mg/kg, p.o.) or vehicle 60 minutes before the test session.

-

30 minutes after Ftbmt/vehicle administration, inject MK-801 (0.1 mg/kg, i.p.) or saline.

-

30 minutes after the MK-801/saline injection, place the rat in the center of the maze and begin the trial.